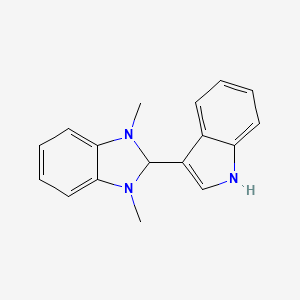

![molecular formula C18H30N4O2S B5508499 2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)

2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the compound , involves several key steps, such as Michael addition reactions, cyclization processes, and functional group transformations. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones demonstrates the complexity and versatility of these synthetic routes (Ahmed et al., 2012). Furthermore, practical and divergent synthesis strategies for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes highlight the adaptability of these methods in introducing various substituents (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of two nitrogen atoms incorporated into a spirocyclic system, which significantly influences their chemical behavior and interaction with biological targets. Studies involving the characterization of these compounds often employ techniques such as NMR, IR, and X-ray crystallography to elucidate their structure, as seen in the comprehensive analysis of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one (Zhang et al., 2008).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, reflecting their reactive nature and the influence of their structural features on their chemical properties. For instance, the synthesis and antimicrobial activity of novel thiadiazole derivatives illustrate the potential of these compounds to participate in bioactive interactions (Murthy & Shashikanth, 2012). Additionally, the reactivity of diazaspiro[5.5]undecanes with electrophiles, leading to spirocyclic adducts or tetrahydropyridine derivatives, showcases their versatility in chemical transformations (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and their suitability for various applications. The study on the crystal structure and biological activity of a related compound synthesized with nanosolid superacid reveals important insights into the relationships between structure, physical properties, and biological activity (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by their unique spirocyclic and heterocyclic frameworks. The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exemplify the exploration of these chemical properties for potential antimicrobial applications (Noolvi et al., 2016).

科学的研究の応用

Dopamine D3 Receptor Ligand Development

A study detailed the synthesis of derivatives with significant affinity and selectivity towards the dopamine D3 receptor (D3R), showcasing their potential in targeting D3R with minimal off-target interactions across other aminergic G-protein-coupled receptors (GPCRs). This research emphasizes the strategic incorporation of orthosteric fragments to achieve high selectivity for D3R, minimizing drug promiscuity at other receptor sites, thus highlighting the compound's applicability in developing selective D3R ligands (S. Reilly et al., 2019).

CCR8 Antagonists for Respiratory Diseases

Another application involves the use of diazaspiro undecane derivatives as CCR8 antagonists, which are claimed to be effective in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. This study underscores the therapeutic potential of these compounds in modulating immune responses to treat respiratory diseases (Dr. Peter Norman, 2007).

Antihypertensive Agents

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated their significant antihypertensive activity, further illustrating the compound's utility in developing treatments for hypertension. The study identified derivatives with potent activity, suggesting their role in peripheral alpha 1-adrenoceptor blockade (R. Clark et al., 1983).

Chiral Separation and Configuration Determination

The synthesis and separation of chiral spirocyclic compounds, including diazaspiro derivatives, have been explored for their applications in the pharmaceutical industry. These compounds serve as active pharmaceutical ingredients, catalysts, and surface modifiers, demonstrating the versatile scientific research applications of spiro compounds in drug synthesis and chiral resolution (Yah-Longn Liang et al., 2008).

Efficient Synthesis Using Catalyst-Free Methods

A study on the catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reaction emphasizes the efficiency and environmental benefits of synthesizing diazaspiro compounds without the need for catalysts. This research showcases the methodological advancements in the synthesis of spiro heterocycles, contributing to greener chemistry practices (K. Aggarwal et al., 2014).

特性

IUPAC Name |

2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2S/c1-3-5-15-19-20-17(25-15)21-11-8-18(9-12-21)7-6-16(23)22(14-18)10-4-13-24-2/h3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVLGEQMYNLTAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)N2CCC3(CCC(=O)N(C3)CCCOC)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)